Receptor Binding Affinity: Dopamine D4 Receptor Antagonist-1 Exhibits Distinct Ki Relative to Ultra-High-Affinity D4 Antagonists
Dopamine D4 receptor antagonist-1 binds to the human dopamine D4.2 receptor with a Ki of 9.0 nM, as determined by competitive displacement of [3H]spiperone . This affinity is approximately 21-fold lower than that of L-745,870 (Ki = 0.43 nM) [1], approximately 19-fold lower than that of NRA-0160 (Ki = 0.48 nM) [2], and approximately 5-fold lower than that of A-381393 for the D4.2 receptor (Ki = 1.9 nM) [3]. These differences in absolute binding affinity may influence receptor occupancy and functional response profiles in experimental systems.
| Evidence Dimension | Receptor binding affinity (Ki) for human dopamine D4.2 receptor |
|---|---|
| Target Compound Data | Ki = 9.0 nM |
| Comparator Or Baseline | L-745,870: Ki = 0.43 nM; NRA-0160: Ki = 0.48 nM; A-381393: Ki = 1.9 nM |
| Quantified Difference | 9.0 nM vs. 0.43 nM (21-fold lower affinity); 9.0 nM vs. 0.48 nM (19-fold lower affinity); 9.0 nM vs. 1.9 nM (5-fold lower affinity) |
| Conditions | Competitive displacement of [3H]spiperone binding to membranes from cells expressing recombinant human D4.2 receptor |
Why This Matters
This compound provides an intermediate-affinity D4 antagonist option, enabling dose-response studies where ultra-high-affinity ligands may produce prolonged receptor occupancy or off-target effects due to slow dissociation kinetics.
- [1] Patel S, Freedman S, Chapman KL, Emms F, Fletcher AE, Knowles M, et al. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. J Pharmacol Exp Ther. 1997 Nov;283(2):636-47. View Source
- [2] Adooq Bioscience. NRA-0160 Product Datasheet. CAS: 204718-47-8. View Source
- [3] Nakane M, Cowart MD, Hsieh GC, Miller L, Uchic ME, Chang R, et al. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist. Neuropharmacology. 2005 Jul;49(1):112-21. View Source
